molecular formula C18H18N2O B4108679 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- CAS No. 163629-13-8

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

Cat. No.: B4108679
CAS No.: 163629-13-8
M. Wt: 278.3 g/mol
InChI Key: AZFFQXYCCZNTGP-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to the nitrogen atom of the indole ring and an acetamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitronium tetrafluoroborate)

Major Products

    Oxidation: Oxidized derivatives with carbonyl or carboxyl groups

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitro-substituted indole derivatives

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: can be compared with other indole derivatives:

Uniqueness

Conclusion

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-benzyl-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFQXYCCZNTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167633
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163629-13-8
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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